Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide
Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of 1,2,4-triazol-5-one (B2904161) and its derivatives. The information is curated for researchers, scientists, and professionals in drug development who are engaged with the synthesis, characterization, and application of this important heterocyclic scaffold. This document summarizes key quantitative data in structured tables, details experimental protocols for spectroscopic analysis, and includes visualizations of experimental workflows.
Introduction to 1,2,4-Triazol-5-one
The 1,2,4-triazole (B32235) ring is a fundamental structural motif in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticonvulsant properties. The 1,2,4-triazol-5-one core, in particular, is a versatile building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for the unambiguous identification, structural elucidation, and analysis of novel derivatives. This guide focuses on the primary spectroscopic techniques used for the characterization of 1,2,4-triazol-5-one: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The spectroscopic properties of 1,2,4-triazol-5-one are influenced by its tautomeric forms. The triazole ring can exist in different tautomeric states, which can affect the electronic and vibrational properties observed in various spectroscopic methods.[1][2] Theoretical and spectroscopic studies have been conducted to understand the tautomeric equilibrium of 1,2,4-triazole derivatives.[1][2]
UV-Visible Spectroscopy
The UV-Vis absorption spectrum of 1,2,4-triazol-5-one derivatives is characterized by electronic transitions within the molecule. The position of the maximum absorbance (λmax) is sensitive to the solvent polarity and the pH of the solution, largely due to the presence of different tautomers and their ionized forms.
For instance, the well-studied derivative 3-nitro-1,2,4-triazol-5-one (NTO) exhibits a significant shift in its λmax from 315 nm in acidic conditions to 412 nm in strongly basic media.[3] This shift is attributed to the deprotonation of the triazole ring.[3]
Table 1: UV-Vis Spectroscopic Data for 3-Nitro-1,2,4-triazol-5-one (NTO)
| pH | Wavelength of Maximum Absorbance (λmax) | Reference |
| Acidic | 315 nm | [3] |
| Strong Basic | 412 nm | [3] |
Infrared (IR) Spectroscopy
The IR spectrum of 1,2,4-triazol-5-one and its derivatives provides valuable information about the functional groups present in the molecule. Characteristic vibrational frequencies can be assigned to specific bonds, aiding in structural confirmation.
Table 2: Characteristic IR Absorption Bands for 1,2,4-Triazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
| N-H Stretching | 3126 - 3301 | Stretching vibration of the N-H bond in the triazole ring. | [4][5] |
| C-H Aromatic Stretching | 3032 - 3097 | Stretching vibration of C-H bonds in aromatic systems. | [4] |
| C=O Stretching | ~1700 | Stretching vibration of the carbonyl group in the triazol-5-one ring. | [6] |
| C=N Stretching | 1500 - 1540 | Stretching vibration of the C=N bond within the triazole ring. | [4] |
| N=N Stretching | ~1543 | Stretching vibration of the N=N bond. | [4] |
| C-N Stretching | 1255 - 1365 | Stretching vibration of the C-N bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of 1,2,4-triazol-5-one derivatives. The chemical shifts of protons and carbons are indicative of their chemical environment.
¹H NMR Spectroscopy
The proton NMR spectrum of 1,2,4-triazole derivatives typically shows signals for the protons on the triazole ring and any substituents. The NH proton of the triazole ring often appears as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be solvent-dependent.[7]
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the 1,2,4-triazol-5-one ring is expected to resonate at a downfield chemical shift.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for 1,2,4-Triazole Derivatives
| Nucleus | Chemical Shift (ppm) | Description | Reference |
| ¹H | > 10 (broad singlet) | NH proton of the triazole ring. | [7] |
| ¹³C | ~156 - 167 | Carbonyl carbon (C5) in the triazol-5-one ring. | [7] |
| ¹³C | ~143 - 157 | C3 carbon in the triazole ring. | [7] |
Note: Chemical shifts can vary significantly depending on the solvent and the specific substituents on the triazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1,2,4-triazol-5-one derivatives, which is crucial for confirming the molecular formula and structure. The fragmentation of the 1,2,4-triazole ring is influenced by the ionization method and the nature of the substituents.[8] Under electron ionization (EI), a common fragmentation pathway for the unsubstituted 1H-1,2,4-triazole involves the loss of HCN, resulting in a major fragment ion at m/z 42.[8]
Table 4: Common Mass Spectrometry Fragmentation of 1,2,4-Triazoles
| Ionization Mode | Characteristic Fragmentation | Reference |
| EI | Loss of HCN from the triazole ring. | [8] |
| ESI | Fragmentation patterns are highly dependent on substituents and fragmentor voltage. | [8] |
For 3-nitro-1,2,4-triazol-5-one (NTO), a mass-to-charge ratio of 129 fragmenting to 55.1 has been observed using negative electrospray ionization.[9]
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data. The following sections outline general methodologies for the spectroscopic analysis of 1,2,4-triazol-5-one and its derivatives.
UV-Visible Spectroscopy
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Sample Preparation: Prepare a stock solution of the 1,2,4-triazol-5-one derivative in a suitable solvent (e.g., methanol, ethanol, or water). Prepare a series of dilutions to determine the optimal concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0). For pH-dependent studies, use appropriate buffer solutions to maintain the desired pH.[3]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the solvent blank.
-
Measure the absorbance of the sample solution over a specific wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Infrared (IR) Spectroscopy
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Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder or the clean ATR crystal.
-
Collect the sample spectrum.
-
The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like N-H.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.
-
Process the data by Fourier transformation, phasing, and baseline correction.
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Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The solution is then introduced into the mass spectrometer.
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Ionization (EI) sources. High-resolution mass spectrometry (HRMS) is often used for accurate mass measurements to determine the elemental composition.
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range.
-
Identify the molecular ion peak (M⁺ or [M+H]⁺, [M-H]⁻ etc.).
-
Analyze the fragmentation pattern to gain structural information.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a 1,2,4-triazol-5-one derivative.
Caption: General workflow for the synthesis and spectroscopic characterization of 1,2,4-triazol-5-one derivatives.
References
- 1. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ijrpc.com [ijrpc.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
